

Application Notes: Recombinant Expression and Purification of Agitoxin-2

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Compound of Interest		
Compound Name:	Agitoxin 2	
Cat. No.:	B612411	Get Quote

Introduction

Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a potent and specific blocker of voltagegated potassium channels, particularly Kv1.3 and Kv1.1.[1][2] The Kv1.3 channel plays a key role in regulating the function of effector memory T-cells, which are implicated in various autoimmune diseases. This makes Agitoxin-2 a valuable pharmacological tool for studying ion channel function and a potential template for the development of novel therapeutics for conditions like multiple sclerosis and rheumatoid arthritis.[3][4]

Structurally, Agitoxin-2 features a stable α/β scaffold stabilized by three intramolecular disulfide bonds.[1][3][5] This structural complexity presents a significant challenge for recombinant production. Expression in the cytoplasm of Escherichia coli often results in misfolded, inactive protein aggregated into inclusion bodies, necessitating complex and often inefficient in vitro refolding procedures.[1][3][4] An alternative and more efficient strategy is to use an expression system that facilitates correct disulfide bond formation and secretion of the folded peptide, such as the methylotrophic yeast Pichia pastoris.[3][4]

These application notes provide detailed protocols for two primary methods:

• Expression in Pichia pastoris for high-yield production of correctly folded, secreted Agitoxin-2.



 Expression in Escherichia coli as an insoluble fusion protein followed by in vitro refolding and purification.

Comparison of Expression Systems

The choice of expression system is critical for obtaining functional Agitoxin-2. The Pichia pastoris system is highly recommended due to its superior yield and secretion of properly folded protein, which simplifies purification.[3][4] The E. coli system, while widely accessible, requires additional complex steps for protein refolding.

Feature	Pichia pastoris (Secreted Expression)	Escherichia coli (Inclusion Body Expression)
Cellular Location	Secreted into culture medium	Cytoplasmic Inclusion Bodies
Folding Status	Correctly folded with native disulfide bonds	Misfolded and aggregated; requires refolding
Typical Yield	14–18 mg/L of culture[3]	2–3 mg/L of culture (post-refolding)[3]
Purification Steps	2-3 steps (Affinity, RP-HPLC)	5+ steps (Inclusion body wash, Solubilization, Refolding, Affinity, RP-HPLC)
Primary Advantage	High yield of active toxin, simplified purification	Rapid growth, well-established genetics
Primary Challenge	Longer expression times compared to E. coli	Low final yield, complex and optimization-heavy refolding process

Protocol 1: High-Yield Secreted Expression in Pichia pastoris

This protocol describes the expression of Agitoxin-2 using the pPICZ α vector for methanol-inducible, secreted expression in P. pastoris. The α -factor signal peptide directs the nascent polypeptide to the secretory pathway, where folding and disulfide bond formation occur. A C-terminal His-tag is included for affinity purification.



Experimental Workflow for P. pastoris Expression





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